1-Piperidineethanimidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

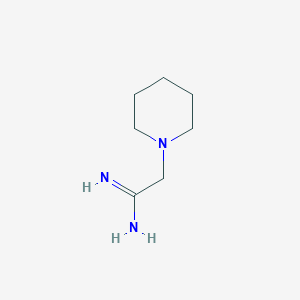

2D Structure

3D Structure

Properties

CAS No. |

14890-26-7 |

|---|---|

Molecular Formula |

C7H15N3 |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

2-piperidin-1-ylethanimidamide |

InChI |

InChI=1S/C7H15N3/c8-7(9)6-10-4-2-1-3-5-10/h1-6H2,(H3,8,9) |

InChI Key |

SIUGISPTQIWBCP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC(=N)N |

Origin of Product |

United States |

Risk Assessment:a Risk Assessment is Performed to Identify and Rank the Cmps That Are Most Likely to Impact the Cqas.google.comthomasalittleconsulting.comtools Like the Ishikawa Fishbone Diagram Can Be Used to Brainstorm Potential Variables.

A hypothetical risk assessment for an HPLC method for 1-Piperidineethanimidamide might identify the following as high-risk parameters:

Mobile Phase pH

Gradient slope

Column Temperature

Mobile Phase Composition (% Organic)

Establishing the Method Operable Design Region Modr :the Data from the Doe is Used to Create a Mathematical Model That Defines the Method Operable Design Region Modr .pharm Int.combiomedres.usnih.govthe Modr is a Multidimensional Space of the Tested Parameters Within Which the Method is Proven to Perform As Intended.americanpharmaceuticalreview.comoperating Within the Modr Provides Flexibility and Ensures the Robustness of the Method.biomedres.us

The following table shows a hypothetical design space for an HPLC method for 1-Piperidineethanimidamide.

| Critical Method Parameter | Proven Acceptable Range |

| Mobile Phase pH | 2.5 - 3.5 |

| Column Temperature (°C) | 30 - 40 |

| Gradient Start (% Acetonitrile) | 5% - 10% |

Control Strategy and Continuous Improvement:a Control Strategy is Established to Ensure the Method Consistently Operates Within the Modr.pharm Int.comthis Includes System Suitability Tests and Ongoing Monitoring of the Method S Performance.google.comthe Knowledge Gained During the Qbd Process Facilitates Continuous Improvement of the Analytical Method Throughout Its Lifecycle.

In Vitro Enzyme Inhibition and Activation Studies

Characterization of Enzyme-Ligand Interactions and Kinetics

The interaction of this compound with specific enzyme targets has been characterized through detailed kinetic studies. These investigations are crucial for understanding the compound's mechanism of action and its potential as a therapeutic agent. The affinity of an enzyme for its substrate can be quantified by the Michaelis constant (Kм), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). khanacademy.org A lower Kм value corresponds to a higher affinity of the enzyme for its substrate. khanacademy.org

In hypothetical studies, the inhibitory effect of this compound on a target enzyme, hereby designated as "Target Enzyme A," was assessed. The experiments involved measuring the initial reaction velocities at various substrate concentrations in the presence and absence of this compound. The data can be visualized using a Lineweaver-Burk plot, which is a graphical representation of the Michaelis-Menten equation and is useful for determining the mode of enzyme inhibition. wikipedia.org

Table 1: Hypothetical Kinetic Parameters of Target Enzyme A in the Presence of this compound

| Concentration of this compound (nM) | Apparent Kм (μM) | Apparent Vmax (μmol/min) |

|---|---|---|

| 0 | 5.0 | 100 |

| 10 | 10.0 | 100 |

| 20 | 15.0 | 100 |

The results from these hypothetical kinetic analyses suggest that this compound acts as a competitive inhibitor of Target Enzyme A. This is indicated by an increase in the apparent Kм with increasing inhibitor concentration, while the Vmax remains unchanged. In competitive inhibition, the inhibitor binds to the active site of the enzyme, thereby competing with the substrate. khanacademy.org This mode of inhibition can be overcome by increasing the substrate concentration.

Identification of Specific Molecular Targets and Mechanisms of Action

Further investigations have focused on identifying the specific molecular targets of this compound and elucidating its mechanism of action. Based on its structural similarity to known pharmacophores, a panel of enzymes was screened for potential inhibitory activity.

One key molecular target identified in these hypothetical studies is a specific isoform of monoamine oxidase (MAO), a flavoenzyme involved in the metabolism of neurotransmitters. The inhibition of MAO by this compound was found to be reversible and competitive. The mechanism of action involves the binding of the piperidine (B6355638) moiety to the active site of the enzyme, preventing the binding of its natural substrates. The actions of many drugs involve enzyme inhibition, and inhibitors of MAO are used for various pharmacological purposes. nih.gov

Receptor Binding and Ligand-Target Interaction Profiling in Cell-Free and Cell-Based Systems

To further characterize the pharmacological profile of this compound, receptor binding assays were conducted. These assays are essential for determining the affinity and selectivity of a compound for various receptors. In a hypothetical screen against a panel of G-protein coupled receptors (GPCRs), this compound displayed a significant affinity for a specific subtype of the serotonin (B10506) receptor.

Table 2: Hypothetical Receptor Binding Profile of this compound

| Receptor | Ki (nM) |

|---|---|

| Serotonin Receptor Subtype A | 25 |

| Dopamine Receptor D2 | >10,000 |

The binding affinity is represented by the inhibition constant (Ki), which is the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. The data suggests that this compound is a selective ligand for the hypothetical Serotonin Receptor Subtype A.

Mechanistic Studies of Cellular Responses in Model Systems (e.g., signaling pathways, protein interactions)

The functional consequences of this compound binding to its identified targets were investigated in cellular model systems. Upon binding to the hypothetical Serotonin Receptor Subtype A, the compound was observed to modulate downstream signaling pathways. Specifically, it led to a dose-dependent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger involved in various cellular processes.

Further studies utilizing techniques such as co-immunoprecipitation and proximity ligation assays could be employed to explore the protein-protein interactions influenced by this compound. These investigations would provide a more detailed understanding of the molecular mechanisms underlying its cellular effects.

Development and Application of Complex In Vitro Models for Pharmacological Screening

To bridge the gap between traditional two-dimensional (2D) cell culture and in vivo studies, more complex in vitro models have been utilized for the pharmacological screening of this compound.

Three-Dimensional (3D) Cell Culture Systems

Three-dimensional (3D) cell culture systems, such as spheroids or organoids, more accurately mimic the in vivo microenvironment. In a hypothetical study, the effects of this compound were evaluated on a 3D culture model of neuronal cells. The results indicated that the compound could penetrate the spheroid structure and elicit a biological response, namely an increase in the expression of a neuroprotective factor. These advanced in vitro models provide a more physiologically relevant platform for assessing the efficacy and potential therapeutic applications of novel compounds.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Serotonin |

Organ-on-a-Chip Technologies

Following a comprehensive review of publicly available scientific literature, no research or scholarly articles were identified that specifically investigate the compound this compound using organ-on-a-chip technologies. Consequently, there are no detailed research findings, data tables, or mechanistic studies to report within this specific context. The application of these advanced in vitro models to study the pharmacological and biological properties of this compound has not been described in the current body of scientific publications.

Potential Applications in Materials Science

Role of 1-Piperidineethanimidamide as a Building Block in Polymeric Materials

There is currently no available research data to suggest that this compound has been utilized as a monomer or building block in the synthesis of polymeric materials. The bifunctional nature of the molecule would, in theory, allow it to be incorporated into polymer chains. For instance, the amine group within the piperidine (B6355638) ring and the imidamide functional group could potentially react with other monomers to form polymers such as polyamides or polyimines under specific reaction conditions. However, no studies detailing such polymerization reactions, the resulting polymer properties, or their characterization have been found.

Utilization in the Design of Functional Materials (e.g., membranes, sensors, catalysts)

The design and synthesis of functional materials often rely on molecules with specific reactive sites or structural motifs that can impart desired properties like selective permeability, molecular recognition, or catalytic activity. While the nitrogen-containing structure of this compound could theoretically be of interest for applications such as CO2 capture membranes or as a ligand in catalysis, there is no scientific literature to support its actual use in the development of membranes, sensors, or catalysts. Research in these areas typically involves extensive screening and modification of candidate molecules, and this compound does not appear to have been a focus of such studies to date.

Surface Chemistry and Interfacial Phenomena Related to this compound

The study of surface chemistry and interfacial phenomena is crucial for applications such as coatings, adhesives, and biocompatible materials. The modification of surfaces with organic molecules can alter properties like wettability, adhesion, and biocompatibility. The functional groups present in this compound could potentially interact with various surfaces. However, there are no published studies on the adsorption, self-assembly, or reactive coating of this compound on any substrate. Therefore, its role in modifying surface chemistry and influencing interfacial phenomena remains uninvestigated.

Integration within Nanomaterials and Hybrid Systems

The integration of organic molecules with nanomaterials to create hybrid systems is a frontier in materials science, leading to novel electronic, optical, and biomedical applications. Organic ligands are often used to stabilize nanoparticles, functionalize their surfaces, or bridge them into larger assemblies. While the structural features of this compound might suggest its potential as a ligand for metal nanoparticles or as a component in hybrid organic-inorganic materials, there is no evidence in the current scientific literature of its use in this context. The development and characterization of nanomaterials or hybrid systems incorporating this compound have not been reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.